molecular formula C12H11BO3S B7970009 Dibenzo[b,d]thien-2-ylboronic acid hydrate

Dibenzo[b,d]thien-2-ylboronic acid hydrate

Cat. No.: B7970009
M. Wt: 246.09 g/mol
InChI Key: RVHLVYPZSLCOPV-UHFFFAOYSA-N
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Description

Dibenzo[b,d]thien-2-ylboronic acid hydrate: is an organic compound with the molecular formula C12H9BO2S It is a boronic acid derivative that features a dibenzothiophene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[b,d]thien-2-ylboronic acid hydrate typically involves the following steps:

    Borylation Reaction: The dibenzothiophene core is subjected to a borylation reaction using a boron-containing reagent such as bis(pinacolato)diboron. This reaction is often catalyzed by a palladium complex under inert conditions.

    Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the boronic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Borylation: Utilizing industrial-grade reagents and catalysts to perform the borylation reaction efficiently.

    Purification: The crude product is purified through crystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]thien-2-ylboronic acid hydrate undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the boronic acid group.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Aryl Halides: Reactants in Suzuki-Miyaura coupling.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized Boronic Acids: Resulting from oxidation reactions.

Scientific Research Applications

Dibenzo[b,d]thien-2-ylboronic acid hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Dibenzo[b,d]thien-2-ylboronic acid hydrate involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound’s unique structure allows it to participate in specific pathways, influencing the reactivity and stability of the resulting products.

Comparison with Similar Compounds

Similar Compounds

    2-Thienylboronic Acid: Another boronic acid derivative with a thiophene core.

    Benzo[b]thiophene-2-boronic Acid: Similar structure but with a different substitution pattern.

    2,5-Dibromothiophene: A brominated thiophene derivative.

Uniqueness

Dibenzo[b,d]thien-2-ylboronic acid hydrate stands out due to its dibenzothiophene core, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

dibenzothiophen-2-ylboronic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO2S.H2O/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12;/h1-7,14-15H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHLVYPZSLCOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)SC3=CC=CC=C32)(O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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